molecular formula C16H11BrN2 B412077 1-(3-Bromo-1-azulenyl)-2-phenyldiazene

1-(3-Bromo-1-azulenyl)-2-phenyldiazene

Cat. No.: B412077
M. Wt: 311.18g/mol
InChI Key: CWIPSQFTHRDBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-1-azulenyl)-2-phenyldiazene is a diazene derivative featuring a 3-bromo-substituted azulenyl group connected via a diazene (–N=N–) linkage to a phenyl group. Azulene, a non-benzenoid bicyclic aromatic hydrocarbon, exhibits a distinct dipole moment due to its polarized electron density distribution, with one ring electron-rich (cyclopentadienyl-like) and the other electron-deficient (cycloheptatrienyl-like).

Properties

Molecular Formula

C16H11BrN2

Molecular Weight

311.18g/mol

IUPAC Name

(3-bromoazulen-1-yl)-phenyldiazene

InChI

InChI=1S/C16H11BrN2/c17-15-11-16(14-10-6-2-5-9-13(14)15)19-18-12-7-3-1-4-8-12/h1-11H

InChI Key

CWIPSQFTHRDBII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC(=C3C2=CC=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C3C2=CC=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Aromatic Group Substituent Key Properties/Applications
1-(3-Bromo-1-azulenyl)-2-phenyldiazene Azulenyl (3-Bromo) Bromine (meta) Polarized electron density; potential for cross-coupling and optoelectronic applications
1-(4-Bromophenyl)-2-phenyldiazene Phenyl (4-Bromo) Bromine (para) Pd-catalyzed cross-coupling; synthetic intermediate
1-(Naphthalenyl)-2-phenyldiazene (NPD) Naphthalenyl None Dendrimer assembly; vesicle formation
1-(4-Nitrophenyl)-2-phenyldiazene Phenyl (4-Nitro) Nitro (para) Electron-withdrawing; industrial/research uses

Key Observations:

  • For example, NPD’s naphthalenyl group facilitates vesicle formation in dendrimer assemblies , whereas azulene’s polarity might enhance interfacial interactions in analogous systems.
  • Substituent Effects : The meta-bromo position on azulene contrasts with para-substituted analogs (e.g., 4-bromophenyl or 4-nitrophenyl). Para-substituents on phenyl rings enable predictable electronic effects (e.g., nitro’s strong electron-withdrawing nature ), whereas meta-bromo on azulene may create regioselective reactivity in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.